(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

(1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 2098025-21-7) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole class, a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition, anti-inflammatory, and anticancer pathways. The compound features a fused imidazole-pyrazole bicyclic core with a cyclopentyl substituent directly attached at the N1 position and a hydroxymethyl group at the 6-position, yielding a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 2098025-21-7
Cat. No. B1480873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
CAS2098025-21-7
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CN3C2=CC(=N3)CO
InChIInChI=1S/C11H15N3O/c15-8-9-7-11-13(5-6-14(11)12-9)10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
InChIKeyRQPZPZBDPNRQQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 2098025-21-7): Structural Identity and Procurement-Relevant Baseline


(1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 2098025-21-7) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole class, a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition, anti-inflammatory, and anticancer pathways [1]. The compound features a fused imidazole-pyrazole bicyclic core with a cyclopentyl substituent directly attached at the N1 position and a hydroxymethyl group at the 6-position, yielding a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . The imidazo[1,2-b]pyrazole scaffold has been validated in multiple drug discovery programs, including CDC-like kinase (CLK) inhibitors (IC₅₀ = 1.1–2.4 nM for CLK1/CLK2) and Bruton's tyrosine kinase (BTK) modulators, establishing the core's pharmacological relevance [2].

Why Generic Imidazo[1,2-b]pyrazole Substitution Fails: Structural Specificity of (1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol


Within the imidazo[1,2-b]pyrazole class, biological activity is exquisitely sensitive to three structural variables that preclude generic substitution: (i) the nature and attachment mode of the N1 substituent (direct cycloalkyl vs. bridged alkyl vs. unsubstituted), (ii) the regiospecific position of the hydroxymethyl group (6- vs. 7-position), and (iii) the interplay between these features and the resulting physicochemical properties (H-bond donor/acceptor count, lipophilicity, rotatable bond profile). Published structure–activity relationship (SAR) studies on imidazo[1,2-b]pyrazoles demonstrate that modifications at the 6-position significantly enhance potency against resistant cancer cell lines , while the N1 cyclopentyl group confers distinct conformational and lipophilic characteristics compared to smaller alkyl or bridged-alkyl analogs [1]. Consequently, any compound lacking the specific N1-cyclopentyl/6-CH₂OH substitution pattern cannot be assumed to reproduce the same pharmacological or physicochemical profile.

Quantitative Differentiation Evidence for (1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol vs. Closest Analogs


N1-Substituent Architecture: Direct Cyclopentyl Attachment vs. Bridged Cycloalkylmethyl Linkers

The target compound bears a cyclopentyl group directly attached to N1 of the imidazo[1,2-b]pyrazole core. In contrast, closely related commercially available analogs such as (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 2098012-08-7, MW 191.23) and (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 2097950-98-4, MW 205.26) feature a methylene bridge between the cycloalkyl ring and the N1 position . This architectural difference alters: (a) the spatial orientation of the cycloalkyl group relative to the heterocyclic core, potentially affecting target binding pocket complementarity; (b) the conformational rigidity at N1, with direct attachment reducing rotational degrees of freedom; and (c) the electronic environment of the imidazo[1,2-b]pyrazole ring system [1].

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Hydrogen Bond Donor Capacity: Differentiating the 6-Hydroxymethyl Target from the 6-Methanamine and 7-Hydroxymethyl Isomers

The hydroxymethyl (-CH₂OH) functional group at the 6-position provides the target compound with one hydrogen bond donor (HBD). This distinguishes it from two key comparators: (a) (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine (CAS 2098012-10-1), which bears a primary amine (-CH₂NH₂) with two HBDs, altering both polarity and potential off-target interactions [1]; and (b) (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, the positional isomer where the hydroxymethyl group resides at the 7-position, producing a regioisomer with identical molecular formula but altered electrostatic surface and target-binding geometry . In the context of the imidazo[1,2-b]pyrazole class, the 6-position has been specifically identified as a critical vector for modulating kinase inhibitory potency .

Hydrogen bonding Drug-likeness Regioisomeric differentiation

Imidazo[1,2-b]pyrazole Scaffold: Validated Kinase Inhibition Platform with Sub-Nanomolar CLK1/2 Potency

The imidazo[1,2-b]pyrazole scaffold has been validated as a kinase inhibitor pharmacophore through independently characterized tool compounds. The Sigma-Aldrich CDC-like Kinase Inhibitor, Cpd-2 (an imidazo[1,2-b]pyrazol derived compound) demonstrates IC₅₀ values of 1.1 nM and 2.4 nM for CLK1 and CLK2, respectively, with selectivity over SRPK1/2/3 (IC₅₀ = 200, 310, and 230 nM) . While the target compound (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has not been directly profiled in this assay, its shared imidazo[1,2-b]pyrazole core places it within a chemotype with demonstrated capacity for potent, selective kinase engagement. Separately, imidazo[1,2-b]pyrazole-7-carboxamides have shown nanomolar cytotoxicity against leukemia cell lines (IC₅₀ = 16.54–32.25 nM for lead compound DU385 against HL-60, MOLT-4, and MV-4-11) [1], and imidazo[1,2-b]pyrazole derivatives have been patented as Bruton's tyrosine kinase (BTK) modulators [2].

Kinase inhibition CDC-like kinases Drug discovery

Lipophilicity and Polar Surface Area Profile vs. Close Carboxamide and Carbonitrile Analogs

Although experimentally measured logP/logD values for (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol are not publicly available, computed XLogP values for closely related 1-cyclopentyl-imidazo[1,2-b]pyrazole analogs provide a predictive framework. The 6-carbonitrile analog (CAS 2098141-35-4) has XLogP = 1.4 and topological polar surface area (TPSA) = 46 Ų , while the 6-carboxamide analog (CAS 2097970-74-4) has XLogP = 0.5 and TPSA = 65.3 Ų . The target compound, bearing a hydroxymethyl group (-CH₂OH), is expected to occupy an intermediate position: more polar than the carbonitrile (due to the H-bond donor –OH) but less polar than the carboxamide (which has both HBD and HBA capacity). This intermediate lipophilicity/hydrophilicity balance may provide a favorable permeability-solubility profile for oral bioavailability optimization, compared to the more lipophilic carbonitrile or the more polar carboxamide .

Physicochemical properties Drug-likeness ADME prediction

Unsubstituted Parent Comparison: Pharmacological Relevance of N1-Cyclopentyl and 6-Hydroxymethyl Decoration

The unsubstituted parent compound (1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 1934862-70-0, MW = 137.14 g/mol) lacks both the N1-cyclopentyl group and any substituent at the N1 position . The molecular weight difference of 68.12 g/mol between the target (205.26) and the parent (137.14) reflects the contribution of the cyclopentyl moiety alone. In drug discovery, N1-substitution of imidazo[1,2-b]pyrazoles has been shown to profoundly modulate biological activity: the Sigma-Aldrich CLK inhibitor Cpd-2, which incorporates an N1-substituted imidazo[1,2-b]pyrazole core, achieves sub-nanomolar potency, whereas the unsubstituted IMPY (2,3-dihydro-1H-imidazo[1,2-b]pyrazole, NSC 51143) acts as a ribonucleotide reductase inhibitor with a distinct mechanism and toxicity profile [1]. This underscores that N1 decoration is not merely incremental but determinant of target engagement and pharmacological mechanism.

Scaffold decoration Substituent effects Chemical biology

Synthetic Tractability and Commercial Availability: Purity Benchmarking Against Class Comparators

(1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is commercially available from multiple research chemical suppliers with a typical purity specification of 95% . This purity level is consistent with the broader class of substituted imidazo[1,2-b]pyrazole building blocks (e.g., the cyclobutylmethyl analog at 95% purity ), indicating a mature synthetic route. The hydroxymethyl group at the 6-position provides a versatile synthetic handle for further derivatization: it can be oxidized to the corresponding aldehyde (CAS 2098025-27-3) or carboxylic acid (CAS 2097970-74-4), converted to a leaving group (e.g., chloromethyl, CAS for 7-chloromethyl analog exists), or used directly in etherification and esterification reactions [1]. This functional group versatility positions the compound as a strategic intermediate, distinguishing it from analogs where the 6-position bears less derivatizable groups (e.g., nitrile or unsubstituted).

Chemical procurement Building block quality Synthetic accessibility

Recommended Application Scenarios for (1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol Based on Differentiated Evidence


Kinase Inhibitor Lead Generation Leveraging the Imidazo[1,2-b]pyrazole Pharmacophore

The imidazo[1,2-b]pyrazole core has demonstrated sub-nanomolar inhibitory potency against CDC-like kinases (CLK1/2 IC₅₀ = 1.1–2.4 nM) and has been validated in BTK inhibition patents [1]. (1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol serves as a rationally selected starting scaffold for kinase-focused medicinal chemistry programs. Its direct N1-cyclopentyl attachment (2 rotatable bonds) provides a conformationally constrained architecture that may favor binding entropy relative to bridged analogs (3–4 rotatable bonds), while the 6-hydroxymethyl handle enables rapid parallel derivatization to explore SAR at a position known to modulate kinase potency . Researchers should prioritize this compound over the N1-unsubstituted parent (CAS 1934862-70-0) or N1-bridged alkyl analogs when designing kinase-targeted libraries, as the N1-cyclopentyl group is a critical determinant of target engagement class.

Diversity-Oriented Synthesis Using the 6-Hydroxymethyl Functional Handle

The 6-hydroxymethyl group of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol provides a chemically orthogonal derivatization point compared to the 6-carbonitrile (CAS 2098141-35-4) and 6-carboxamide (CAS 2097970-74-4) analogs . The alcohol can be directly oxidized to the aldehyde (CAS 2098025-27-3), converted to alkyl halides for nucleophilic displacement, esterified for prodrug strategies, or etherified for solubility modulation [1]. This versatility supports diversity-oriented synthesis (DOS) campaigns where a single building block can generate 4+ distinct chemotypes. For procurement decisions, selecting the 6-hydroxymethyl variant over the 6-carbonitrile eliminates the need for nitrile hydrolysis/reduction steps, shortening synthetic routes by 1–2 steps.

Physicochemical Property Optimization in Lead Development Programs

The predicted intermediate lipophilicity (estimated XLogP ~0.8–1.1) and moderate TPSA (~55–60 Ų) of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol position it favorably within oral drug-like chemical space . Compared to the 6-carbonitrile analog (XLogP = 1.4, TPSA = 46 Ų), the target compound's lower lipophilicity may reduce CYP450 inhibition risk; compared to the 6-carboxamide analog (XLogP = 0.5, TPSA = 65.3 Ų), its higher lipophilicity may improve membrane permeability [1]. This balanced profile makes the compound particularly suitable for lead optimization programs where both potency and ADME properties must be simultaneously optimized, offering a starting point that requires less drastic property modulation than either extreme analog.

Chemical Probe Development for Target Identification Studies

The combination of a validated imidazo[1,2-b]pyrazole kinase-interacting scaffold with a synthetically accessible 6-hydroxymethyl attachment point makes (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol an attractive precursor for chemical probe synthesis . The –CH₂OH group can be functionalized with biotin tags, fluorescent reporters, or photoaffinity labels without modifying the core scaffold's target-binding determinants. For chemical biology groups engaged in target deconvolution or chemoproteomics, this compound offers a cleaner derivatization vector than the methanamine analog (CAS 2098012-10-1), where the primary amine may introduce non-specific electrostatic interactions or alter cellular permeability [1].

Quote Request

Request a Quote for (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.